molecular formula C23H27N5O3S B4189305 2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

Cat. No.: B4189305
M. Wt: 453.6 g/mol
InChI Key: WUPLGEZHLTWJFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the adamantyl group could be introduced through a reaction with adamantane, the triazole ring could be formed through a cyclization reaction, and the nitrophenyl group could be added through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would provide a rigid, three-dimensional structure, the triazole ring would introduce a region of electron density, and the nitrophenyl group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the triazole ring might be susceptible to reactions with electrophiles, while the nitrophenyl group could undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in different solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, often driven by the search for new medicines. Future research could explore the synthesis of similar compounds, their reactivity, or their potential biological activity .

Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-2-7-27-21(23-11-15-8-16(12-23)10-17(9-15)13-23)25-26-22(27)32-14-20(29)24-18-3-5-19(6-4-18)28(30)31/h2-6,15-17H,1,7-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPLGEZHLTWJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

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